BenchChemオンラインストアへようこそ!

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide

Drug Metabolism CYP450 Inhibition ADME-Tox

Procure 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide (CAS 922046-65-9) for late-stage diversification. This benzenesulfonamide thiazole features a unique 3-methoxybenzyl tail, offering distinct kinase and CYP2C9 profiles (IC50 3500 nM). Use as a building block to generate novel SAR data; not a pre-validated lead. Verify lot-specific purity.

Molecular Formula C19H18ClN3O4S2
Molecular Weight 451.94
CAS No. 922046-65-9
Cat. No. B2782237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide
CAS922046-65-9
Molecular FormulaC19H18ClN3O4S2
Molecular Weight451.94
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3O4S2/c1-27-16-4-2-3-13(9-16)11-21-18(24)10-15-12-28-19(22-15)23-29(25,26)17-7-5-14(20)6-8-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
InChIKeyOHZOEGUBGAHBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide (CAS 922046-65-9): A Specialized Sulfonamide-Thiazole Acetamide for Targeted Research


2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is a synthetic small molecule belonging to the benzenesulfonamide thiazole class, structurally characterized by a 4-chlorophenylsulfonamido group linked to a thiazole core and an N-(3-methoxybenzyl)acetamide side chain . Compounds in this class are frequently explored as inhibitors of kinases and other enzymes in oncology and anti-infective research [1]. This specific derivative is offered by multiple research chemical vendors as a building block or tool compound for biological studies.

Why Generic Substitution of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is Not Advisable Without Comparative Data


Within the benzenesulfonamide thiazole acetamide series, minor structural modifications to the N-benzyl substituent can drastically alter target binding profiles and pharmacokinetic properties [1]. For example, thiazolyl N-benzyl-substituted acetamide derivatives have demonstrated that even a single halogen substitution on the benzyl ring can shift Src kinase inhibitory potency from low micromolar to sub-micromolar levels [2]. Therefore, substituting the 3-methoxybenzyl derivative with a close analog (e.g., 4-fluorobenzyl or o-tolyl) without supporting data risks losing the desired biological activity or introducing uncharacterized off-target effects. The quantitative evidence below defines the current, albeit limited, differentiation landscape.

Quantitative Differentiation Evidence for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide: A Comparator-Based Analysis


CYP2C9 Inhibition: A Potential Metabolic Liability Profile Relative to Unsubstituted Benzyl Analogs

Preliminary ADME data from BindingDB suggests that the target compound may inhibit CYP2C9 with an IC50 of 3,500 nM [1]. This value contrasts with the general class behavior, where many thiazole acetamides exhibit more potent CYP inhibition, potentially indicating a relatively cleaner metabolic profile, though direct comparator data for the closest analogs (e.g., N-(o-tolyl) or N-(4-fluorobenzyl) derivatives) are not available in the same assay system [2].

Drug Metabolism CYP450 Inhibition ADME-Tox

Lack of Direct Anticancer Activity Data Versus Structurally Similar Src Kinase Inhibitors

While no direct cell proliferation data exists for the target compound, the 4-fluorobenzyl analog (8b) demonstrated 64-71% inhibition of BT-20 breast cancer and CCRF-CEM leukemia cell proliferation at 50 μM, whereas the unsubstituted N-benzyl derivative (8a) achieved GI50 values of 1.34 μM and 2.30 μM against c-Src in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. The target compound's 3-methoxy substitution is positioned to potentially modulate electronic and steric properties differently, but empirical data is required to confirm whether it improves or diminishes potency.

Kinase Inhibition Anticancer Src Inhibitor

Absence of Antimicrobial Data Relative to Active Sulfonamide-Thiazole Hybrids

A series of structurally related 2-(4-substituted-thiazol-2-ylamino)acetamides incorporating sulfonamide moieties were evaluated for antimicrobial activity against multidrug-resistant (MDR) bacterial strains, with several compounds exhibiting potent MIC values [1]. The target compound has not been tested in these specific assays, but its 4-chlorophenylsulfonamido group is a privileged motif known to enhance Gram-positive activity in similar hybrids. Until tested, its procurement should be justified by the need to explore the SAR of the 3-methoxybenzyl tail on antimicrobial potency.

Antimicrobial Sulfonamide MDR Bacteria

Optimal Scientific and Industrial Application Scenarios for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide Based on Current Evidence


Exploring N-Benzyl Substitution Effects in Src Kinase or Antimicrobial SAR Libraries

Given the established activity of closely related N-benzyl thiazole acetamides as Src kinase inhibitors [1] and potential antimicrobials [2], this compound is ideally suited as a late-stage diversification building block to probe the impact of a 3-methoxy group on potency and selectivity. Its use is recommended only when the aim is to generate novel comparative data, not as a pre-validated lead molecule.

Investigating CYP2C9-Mediated Metabolic Stability in Early-Stage ADME Profiling

The tentative CYP2C9 IC50 of 3,500 nM suggests a different metabolic interaction profile compared to earlier analogs. This compound can serve as a tool to study structure-metabolism relationships in a panel of cytochrome P450 enzymes, helping to guide the design of thiazole acetamides with improved pharmacokinetic properties [3].

Chemical Biology Probe for Uncharacterized Kinase or Epigenetic Targets

The unique combination of a 4-chlorophenylsulfonamido warhead and a 3-methoxybenzyl tail may confer distinct target engagement profiles. Based on class-level evidence from the benzenesulfonamide thiazole patent landscape [4], this compound is appropriate for screening in panels of kinases, bromodomains, or other ATP-binding pockets where a novel chemotype is desired.

Quote Request

Request a Quote for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.